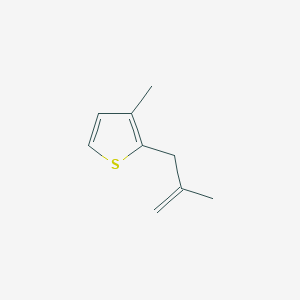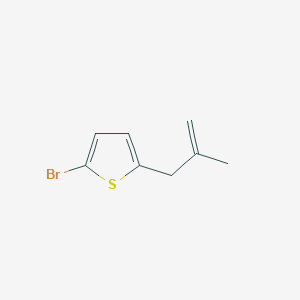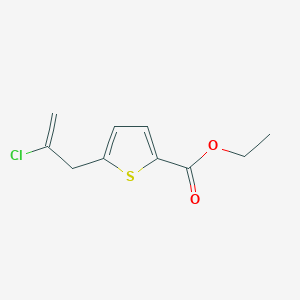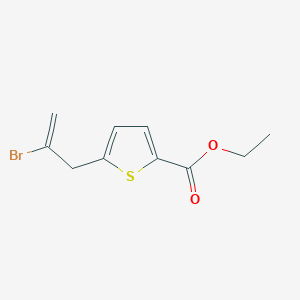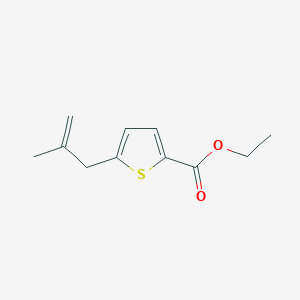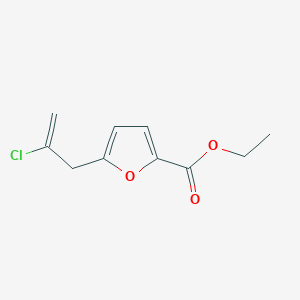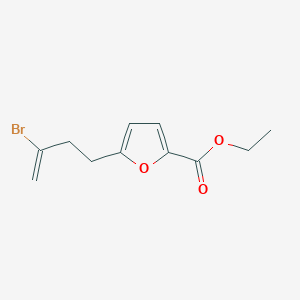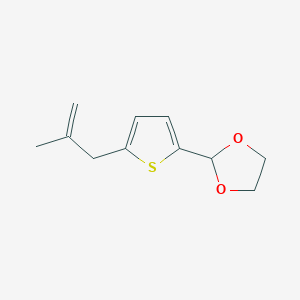
3-(5-(1,3-Dioxolan-2-YL)-2-thienyl)-2-methyl-1-propene
Descripción general
Descripción
3-(5-(1,3-Dioxolan-2-yl)-2-thienyl)-2-methyl-1-propene (3-(5-thienyl)-2-methyl-1-propene) is a synthetic compound that belongs to the dioxolane family of compounds. It is an organic compound with a molecular formula of C10H12O2S. 3-(5-thienyl)-2-methyl-1-propene has been used in a variety of scientific research applications, including as a potential therapeutic agent for treating a range of diseases.
Aplicaciones Científicas De Investigación
3-(5-thienyl)-2-methyl-1-propene has been used in a variety of scientific research applications, including as a potential therapeutic agent for treating a range of diseases. For example, it has been studied for its potential use as an anti-cancer agent, as it has been found to inhibit the growth of a variety of cancer cell lines. Additionally, it has been studied for its potential use in treating inflammation, as it has been found to reduce inflammation in animal models.
Mecanismo De Acción
The exact mechanism of action of 3-(5-thienyl)-2-methyl-1-propene is not fully understood. However, it is believed that this compound acts by inhibiting the activity of certain enzymes involved in the synthesis of pro-inflammatory molecules. Additionally, it has been found to inhibit the activity of certain transcription factors that are involved in the regulation of inflammatory responses.
Biochemical and Physiological Effects
3-(5-thienyl)-2-methyl-1-propene has been found to have a variety of biochemical and physiological effects. For example, it has been found to inhibit the activity of certain enzymes involved in the synthesis of pro-inflammatory molecules. Additionally, it has been found to inhibit the activity of certain transcription factors that are involved in the regulation of inflammatory responses. Additionally, it has been found to reduce inflammation in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 3-(5-thienyl)-2-methyl-1-propene in laboratory experiments has several advantages. For example, it is a relatively inexpensive compound to synthesize and is available in a variety of forms, such as powder, solution, and crystals. Additionally, it is relatively stable and can be stored for long periods of time. However, there are some limitations to its use in laboratory experiments. For example, it is not water soluble, which can make it difficult to use in certain experiments. Additionally, it is not very soluble in organic solvents, which can limit its use in certain experiments.
Direcciones Futuras
There are a variety of potential future directions for the use of 3-(5-thienyl)-2-methyl-1-propene. For example, further research could be conducted to investigate its potential use as an anti-cancer agent or to explore its potential use in other therapeutic applications. Additionally, further research could be conducted to investigate the biochemical and physiological effects of this compound, as well as its potential mechanisms of action. Additionally, further research could be conducted to explore the potential advantages and limitations of using this compound in laboratory experiments. Finally, further research could be conducted to explore the potential applications of this compound in industry, such as in the production of pharmaceuticals or other chemicals.
Propiedades
IUPAC Name |
2-[5-(2-methylprop-2-enyl)thiophen-2-yl]-1,3-dioxolane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2S/c1-8(2)7-9-3-4-10(14-9)11-12-5-6-13-11/h3-4,11H,1,5-7H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHWGEUKGVSUTEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC1=CC=C(S1)C2OCCO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




